molecular formula C10H8O3 B3057039 3-(3-Methoxyphenyl)prop-2-ynoic acid CAS No. 7621-89-8

3-(3-Methoxyphenyl)prop-2-ynoic acid

Cat. No.: B3057039
CAS No.: 7621-89-8
M. Wt: 176.17 g/mol
InChI Key: DUFBXNPPDCQFCD-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)prop-2-ynoic acid is a propiolic acid derivative featuring a methoxy-substituted phenyl group at the propargyl position. This compound is of interest in medicinal chemistry and materials science due to its acetylene moiety, which enables click chemistry and conjugation reactions.

Properties

IUPAC Name

3-(3-methoxyphenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFBXNPPDCQFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325007
Record name 3-(3-Methoxyphenyl)prop-2-ynoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7621-89-8
Record name NSC408179
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Record name 3-(3-Methoxyphenyl)prop-2-ynoic acid
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Record name 3-(3-methoxyphenyl)prop-2-ynoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)prop-2-ynoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzaldehyde.

    Formation of Propargyl Alcohol: The aldehyde group of 3-methoxybenzaldehyde is subjected to a propargylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.

    Oxidation: The resulting propargyl alcohol is then oxidized to form the corresponding propargylic acid. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Purification: The final product, this compound, is purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. The purification steps are also scaled up, often involving advanced techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)prop-2-ynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Addition: The alkyne group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Addition: Halogens (e.g., bromine), hydrogen gas, or other electrophiles.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted aromatic compounds.

    Addition: Formation of dihalides or hydrogenated products.

Scientific Research Applications

3-(3-Methoxyphenyl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the alkyne moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(3-Methoxyphenyl)prop-2-ynoic acid 3-Methoxyphenyl C10H8O3 176.17 High reactivity due to acetylene; potential intermediate in drug synthesis
3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid 4-Methoxycarbonylphenyl C11H8O4 204.18 Increased polarity from ester group; likely improved solubility in polar solvents
(5-Methyl-thiophen-2-yl)propynoic acid 5-Methylthiophene C8H6O2S 166.19 Thiophene ring enhances π-conjugation; possible applications in organic electronics
3-(Oxolan-3-yl)prop-2-ynoic acid Oxolane (tetrahydrofuran) ring C8H8O3 152.14 Oxolane introduces steric hindrance; may affect hydrogen-bonding networks
3-{1-[(tert-Butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid tert-Butoxycarbonyl (BOC)-protected azetidine C11H15NO4 225.24 BOC group enhances stability; used in peptide synthesis

Physicochemical and Reactivity Comparisons

  • Acidity : The acetylene moiety in propiolic acids generally increases acidity compared to saturated carboxylic acids. Substituents like the methoxy group (electron-donating) may slightly reduce acidity relative to electron-withdrawing groups (e.g., methoxycarbonyl in ’s analog) .
  • Solubility : The methoxycarbonyl analog (C11H8O4) is expected to exhibit higher aqueous solubility than the parent compound due to its polar ester group. In contrast, the thiophene-containing analog (C8H6O2S) may favor organic solvents .
  • Synthetic Utility : The BOC-protected azetidine derivative () is tailored for controlled deprotection in peptide coupling, whereas the oxolane-containing analog () could serve as a chiral building block in asymmetric synthesis .

Biological Activity

3-(3-Methoxyphenyl)prop-2-ynoic acid, also known as 3MPCA, is a compound belonging to the class of cinnamic acids. This article explores its biological activities, synthesis methods, and potential applications in medicine based on diverse research findings.

Chemical Structure and Properties

3MPCA features a methoxy group attached to a phenyl ring and a triple bond in its prop-2-ynoic acid structure. Its chemical formula is C11H10O3C_{11}H_{10}O_3, and it exhibits properties characteristic of phenolic compounds, which are known for their diverse biological activities.

1. Anti-Angiogenic Activity

Recent studies have highlighted the anti-angiogenic properties of 3MPCA. A notable investigation utilized the chorioallantoic membrane (CAM) model to assess its efficacy in inhibiting angiogenesis induced by basic fibroblast growth factor (b-FGF). The results demonstrated that 3MPCA significantly reduced endothelial cell growth in a dose-dependent manner:

Dose (ng)Endothelial Cell Growth Inhibition (%)
3041.7
6083

The compound showed comparable effectiveness to celecoxib, a known anti-inflammatory drug, suggesting its potential as an anti-cancer agent with lower toxicity profiles .

2. COX-2 Inhibition

3MPCA has been reported to possess stronger COX-2 inhibitory activity than aspirin. This property is crucial as COX-2 inhibitors are often explored for their roles in cancer prevention and treatment. The relationship between COX-2 inhibition and angiogenesis further supports the therapeutic potential of 3MPCA in oncology .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Knoevenagel Condensation : This method involves the reaction of a substituted phenyl compound with an appropriate aldehyde or ketone under basic conditions, often enhanced by microwave irradiation to improve yield .
  • Ultrasound-Assisted Synthesis : Recent advancements suggest using ultrasound irradiation to facilitate the condensation reaction, leading to higher yields and shorter reaction times.

Toxicity Predictions

Toxicity assessments using predictive models indicate that the LD50 (lethal dose for 50% of the population) for 3MPCA is approximately 1772 mg/kg. It is classified as having low toxicity but requires caution regarding potential hepatotoxicity upon oral consumption .

Case Studies and Research Findings

  • Anti-Angiogenesis Study : A study conducted on embryonated chicken eggs demonstrated that treatment with 3MPCA at dosages of 30 and 60 ng effectively inhibited neovascularization, indicating its potential role in cancer therapy .
  • Molecular Docking Studies : Computational studies have suggested that the molecular interactions of 3MPCA with target proteins may enhance its biological activity, providing a basis for further pharmacological investigations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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